molecular formula C17H14N2O3 B1680725 Rosoxacin CAS No. 40034-42-2

Rosoxacin

Cat. No.: B1680725
CAS No.: 40034-42-2
M. Wt: 294.30 g/mol
InChI Key: XBPZXDSZHPDXQU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rosoxacin primarily targets two bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

this compound inhibits the action of DNA gyrase and topoisomerase IV . DNA gyrase is responsible for the supercoiling and uncoiling of bacterial DNA, processes necessary for replication and transcription . By binding to these enzymes, this compound prevents the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication, transcription, repair, and recombination . This disruption prevents the bacteria from multiplying and leads to their eventual death, thereby exerting its antibacterial effect .

Pharmacokinetics

It is known that this compound is orally administered and is widely distributed throughout the body and various biological tissues . The tissue concentrations usually exceed serum concentrations . Approximately 60% of an oral dose is excreted in the urine within 24 hours in its original form .

Result of Action

The result of this compound’s action is the effective treatment of bacterial infections. It is particularly effective against penicillin-resistant strains . It has been used for the treatment of urinary tract infections and certain sexually transmitted diseases .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Additionally, patient-specific factors such as age, renal function, and overall health status can also influence the drug’s action and efficacy .

Properties

IUPAC Name

1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPZXDSZHPDXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193091
Record name Rosoxacin
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Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rosoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1.02e-01 g/L
Record name Rosoxacin
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Record name Rosoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rosoxacin binds to and inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Record name Rosoxacin
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CAS No.

40034-42-2
Record name Rosoxacin
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Record name Rosoxacin [USAN:INN:BAN]
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Record name Rosoxacin
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Record name ROSOXACIN
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Record name Rosoxacin
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URL http://www.hmdb.ca/metabolites/HMDB0014955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 °C
Record name Rosoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rosoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 100 mg of 3-(4-pyridyl)-N-ethylaniline (90% pure) and 108 mg of diethyl ethoxymethylenemalonate was heated at 165° C. for 0.5 hour. Then 2 g of polyphosphoric acid were added to the mixture, and heating was continued for another hour. A solution of 3 g of potassium hydroxide in 40 ml of water was then added to the reaction mixture, bringing it to a pH of 12-13; and the solution was heated on a steam bath for 30 minutes until it became clear. A pinch of activated charcoal was added, and the reaction mixture was stirred while hot for another 10 minutes and filtered. The residue was taken into 20 ml of methanol, heated, and then cooled. Filtration yielded 43 mg of 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)-3-quinolinecarboxylic acid as a slightly impure white solid. Another 19 mg of the product were found in the filtrate, bringing the total yield to 47%, based on the amount of 3-(4-pyridyl)-N-ethylaniline employed.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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